molecular formula C31H22O5S B12687462 4,4''-(3H-2,1-Benzoxathiol-3-ylidene)bis((1,1'-biphenyl)-2-ol) S,S-dioxide CAS No. 94442-18-9

4,4''-(3H-2,1-Benzoxathiol-3-ylidene)bis((1,1'-biphenyl)-2-ol) S,S-dioxide

Cat. No.: B12687462
CAS No.: 94442-18-9
M. Wt: 506.6 g/mol
InChI Key: VYWRHJRBZGVGCI-UHFFFAOYSA-N
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Description

4,4’‘-(3H-2,1-Benzoxathiol-3-ylidene)bis((1,1’-biphenyl)-2-ol) S,S-dioxide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzoxathiol family, which is characterized by the presence of a benzene ring fused with an oxathiol ring. The S,S-dioxide group adds to its distinctiveness, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’‘-(3H-2,1-Benzoxathiol-3-ylidene)bis((1,1’-biphenyl)-2-ol) S,S-dioxide typically involves the reaction of biphenyl derivatives with benzoxathiol intermediates. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound. Catalysts such as palladium or platinum may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Purification processes such as crystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,4’‘-(3H-2,1-Benzoxathiol-3-ylidene)bis((1,1’-biphenyl)-2-ol) S,S-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the S,S-dioxide group to sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

4,4’‘-(3H-2,1-Benzoxathiol-3-ylidene)bis((1,1’-biphenyl)-2-ol) S,S-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which 4,4’‘-(3H-2,1-Benzoxathiol-3-ylidene)bis((1,1’-biphenyl)-2-ol) S,S-dioxide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’'-(3H-2,1-Benzoxathiol-3-ylidene)bis[2,6-diiodphenol] S,S-dioxide
  • 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bis[2,5-xylenol] S,S-dioxide

Uniqueness

Compared to similar compounds, 4,4’‘-(3H-2,1-Benzoxathiol-3-ylidene)bis((1,1’-biphenyl)-2-ol) S,S-dioxide stands out due to its specific biphenyl structure and the presence of the S,S-dioxide group

Properties

CAS No.

94442-18-9

Molecular Formula

C31H22O5S

Molecular Weight

506.6 g/mol

IUPAC Name

5-[3-(3-hydroxy-4-phenylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-phenylphenol

InChI

InChI=1S/C31H22O5S/c32-28-19-23(15-17-25(28)21-9-3-1-4-10-21)31(27-13-7-8-14-30(27)37(34,35)36-31)24-16-18-26(29(33)20-24)22-11-5-2-6-12-22/h1-20,32-33H

InChI Key

VYWRHJRBZGVGCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C3(C4=CC=CC=C4S(=O)(=O)O3)C5=CC(=C(C=C5)C6=CC=CC=C6)O)O

Origin of Product

United States

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